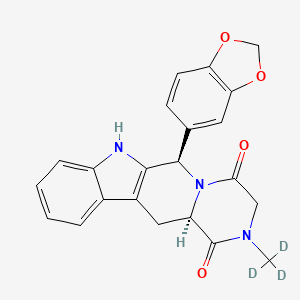
Tadalafil-d3
Übersicht
Beschreibung
Tadalafil-d3 ist eine deuterierte Form von Tadalafil, einem selektiven Inhibitor der Phosphodiesterase Typ 5 (PDE5). Tadalafil ist weithin bekannt für seine Verwendung bei der Behandlung von erektiler Dysfunktion, gutartiger Prostatahyperplasie und pulmonaler arterieller Hypertonie. Die deuterierte Version, this compound, wird häufig als interner Standard in bioanalytischen Studien verwendet, da sie ähnliche chemische Eigenschaften, aber eine unterschiedliche Masse aufweist, was eine präzise Quantifizierung in Massenspektrometrieanalysen ermöglicht .
Präparationsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound beinhaltet die Einarbeitung von Deuteriumatomen in das Tadalafil-Molekül. Ein häufiges Verfahren ist der katalytische Austausch von Wasserstoffatomen gegen Deuterium unter Verwendung von Deuteriumgas (D2) in Gegenwart eines geeigneten Katalysators. Dieser Prozess stellt sicher, dass die Deuteriumatome an bestimmten Positionen innerhalb des Moleküls eingebaut werden, wobei die strukturelle Integrität von Tadalafil erhalten bleibt .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Prinzipien, aber in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Hochdruckreaktoren und Spezialkatalysatoren, um eine effiziente Deuteriumeinlagerung zu erreichen. Das Endprodukt wird dann mit chromatographischen Verfahren gereinigt, um eine hohe Reinheit und Konsistenz zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound kann, wie sein nicht-deuteriertes Gegenstück, verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: this compound kann zu entsprechenden N-Oxiden oxidiert werden.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.
Substitution: Reagenzien wie Halogene oder Nucleophile können unter geeigneten Bedingungen verwendet werden, um Substitutionsreaktionen zu erzielen.
Hauptsächlich gebildete Produkte
Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den verwendeten Reagenzien und Bedingungen ab. So kann Oxidation zur Bildung von N-Oxiden führen, während Reduktion zu reduzierten Formen von this compound führt .
Wissenschaftliche Forschungsanwendungen
Tadalafil-d3 hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Bioanalytische Studien: Als interner Standard in der Flüssigchromatographie-Tandem-Massenspektrometrie (LC-MS/MS) zur Quantifizierung von Tadalafil in biologischen Proben verwendet.
Pharmakokinetische Studien: Hilft bei der Untersuchung der Pharmakokinetik von Tadalafil, indem es eine stabile isotopenmarkierte Referenz bereitstellt.
Stoffwechselstudien: Zur Untersuchung der Stoffwechselwege und Abbauprodukte von Tadalafil in verschiedenen biologischen Systemen verwendet.
Arzneimittelentwicklung: Unterstützt die Entwicklung neuer Formulierungen und Verabreichungsmethoden für Tadalafil.
Wirkmechanismus
This compound übt, wie Tadalafil, seine Wirkung durch Hemmung der Phosphodiesterase Typ 5 (PDE5) aus. Diese Hemmung verhindert den Abbau von cyclischem Guanosinmonophosphat (cGMP), was zu erhöhten cGMP-Spiegeln im Corpus cavernosum führt. Erhöhte cGMP-Spiegel führen zur Relaxation der glatten Muskulatur und zu einem erhöhten Blutfluss zum Corpus cavernosum, was eine Erektion des Penis erleichtert. Zusätzlich tragen die Auswirkungen von this compound auf PDE5 in anderen Geweben zu seinen therapeutischen Vorteilen bei pulmonaler arterieller Hypertonie und gutartiger Prostatahyperplasie bei .
Wirkmechanismus
Target of Action
Tadalafil-d3, like its parent compound Tadalafil, is a selective inhibitor of the enzyme phosphodiesterase type 5 (PDE5) . PDE5 is found in high concentrations in the corpus cavernosum of the penis and, to a lesser extent, in vascular smooth muscle cells . The primary role of PDE5 is to degrade cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in vasodilation and smooth muscle relaxation .
Mode of Action
this compound interacts with its target, PDE5, by binding to the enzyme and inhibiting its activity . This inhibition prevents the degradation of cGMP, leading to an increase in cGMP levels . Elevated cGMP levels result in vasodilation and relaxation of smooth muscle, which are essential for the treatment of conditions like erectile dysfunction (ED) and pulmonary arterial hypertension (PAH) .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the nitric oxide (NO)-cGMP pathway . In this pathway, NO activates the enzyme guanylate cyclase, which in turn increases the production of cGMP . As this compound inhibits PDE5, the enzyme responsible for breaking down cGMP, it effectively enhances the NO-cGMP pathway, leading to increased vasodilation and smooth muscle relaxation .
Pharmacokinetics
this compound is rapidly absorbed, with peak plasma levels observed between 30 minutes and 6 hours after oral administration . It exhibits linear pharmacokinetics over a dosage range of 2.5 to 20 mg, and steady-state plasma concentrations are attained within 5 days of once-daily dosing . , suggesting good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the relaxation of smooth muscle and vasodilation . These effects are crucial for improving blood flow in conditions like ED and PAH . Additionally, this compound has been shown to have a positive effect on lipid homeostasis in human skeletal muscle cells, suggesting a potential role in energy storage .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, one study suggested that there is a pro-inflammatory environment in the blood of patients with benign prostatic hyperplasia (BPH) and lower urinary tract symptoms (LUTS), which could induce cognitive impairment . In such cases, this compound, through its anti-inflammatory effects, could potentially ameliorate cognitive function .
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Tadalafil-d3, like its parent compound Tadalafil, is known to interact with phosphodiesterase 5A1 (PDE5A1), an enzyme involved in the regulation of blood flow in certain parts of the body . The interaction between this compound and PDE5A1 is characterized by high biochemical selectivity .
Cellular Effects
The primary cellular effect of this compound is the inhibition of PDE5A1, which leads to an increase in the levels of cyclic guanosine monophosphate (cGMP). This, in turn, leads to relaxation of smooth muscle cells, promoting increased blood flow in specific areas of the body .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the active site of PDE5A1, thereby inhibiting the enzyme’s ability to break down cGMP . This results in increased levels of cGMP, leading to the physiological effects observed with this compound use .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have a long half-life, which contributes to its prolonged effects
Dosage Effects in Animal Models
While specific studies on this compound dosage effects in animal models are limited, studies on Tadalafil suggest that the effects of the drug are dose-dependent . High doses may lead to adverse effects, emphasizing the need for careful dosage control .
Metabolic Pathways
This compound, similar to Tadalafil, is metabolized primarily by the liver, via the cytochrome P450 enzymes
Transport and Distribution
Given the lipophilic nature of Tadalafil, it can be hypothesized that this compound may also exhibit similar characteristics .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its target, PDE5A1, which is found in smooth muscle cells among other cell types
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tadalafil-d3 involves the incorporation of deuterium atoms into the tadalafil molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. This process ensures that the deuterium atoms are incorporated at specific positions within the molecule, maintaining the structural integrity of tadalafil .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to achieve efficient deuterium incorporation. The final product is then purified using chromatographic techniques to ensure high purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
Tadalafil-d3, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Various substitution reactions can occur, where functional groups in this compound are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield reduced forms of this compound .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Sildenafil: Ein weiterer PDE5-Inhibitor, der bei erektiler Dysfunktion und pulmonaler arterieller Hypertonie eingesetzt wird.
Vardenafil: Ähnlich wie Sildenafil, wird es bei erektiler Dysfunktion eingesetzt.
Avanafil: Ein neuerer PDE5-Inhibitor mit einem schnelleren Wirkungseintritt
Einzigartigkeit von Tadalafil-d3
This compound ist aufgrund seiner Deuteriumeinlagerung einzigartig, was in bioanalytischen Studien deutliche Vorteile bietet. Das Vorhandensein von Deuteriumatomen ermöglicht eine präzise Quantifizierung in der Massenspektrometrie, was es zu einem unschätzbaren Werkzeug in pharmakokinetischen und metabolischen Studien macht. Darüber hinaus bietet die längere Halbwertszeit von this compound im Vergleich zu anderen PDE5-Inhibitoren eine verlängerte Wirkdauer, was es für die Einmaldosierung pro Tag geeignet macht .
Eigenschaften
IUPAC Name |
(2R,8R)-2-(1,3-benzodioxol-5-yl)-6-(trideuteriomethyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c1-24-10-19(26)25-16(22(24)27)9-14-13-4-2-3-5-15(13)23-20(14)21(25)12-6-7-17-18(8-12)29-11-28-17/h2-8,16,21,23H,9-11H2,1H3/t16-,21-/m1/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXKDUGGOYFFRN-WFMNTJQSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: Why is Tadalafil-d3 used as an internal standard in this study instead of regular Tadalafil?
A1: While the article doesn't explicitly state the reasons for choosing this compound, we can infer them based on common practices in analytical chemistry. Internal standards are crucial for accurate quantification in techniques like LC-MS (Liquid Chromatography-Mass Spectrometry). They are added to the samples and calibration standards at a known concentration.
Q2: Can you explain more about the analytical method validation mentioned in the study?
A2: The study mentions that the developed analytical method, utilizing this compound as an internal standard, underwent a validation process []. This validation is essential to demonstrate the method's reliability and suitability for its intended purpose. Although the article provides limited details, a typical validation for an LC-MS method like this would likely involve assessing the following parameters:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



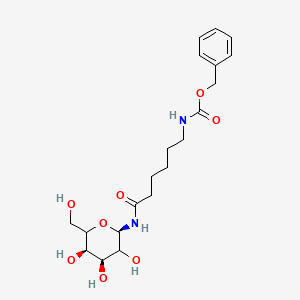
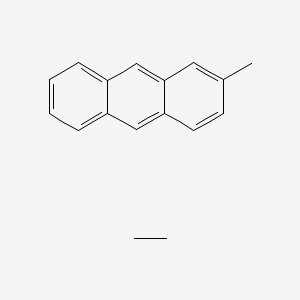
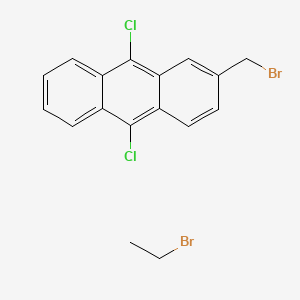
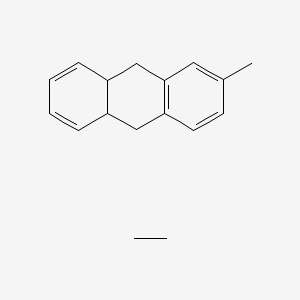
![N-(Deoxyguanosin-8-YL)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine](/img/structure/B561825.png)
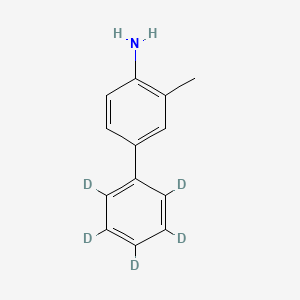
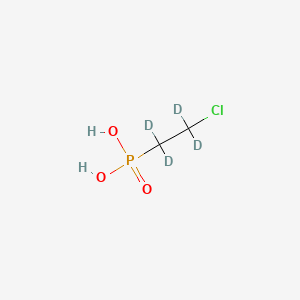

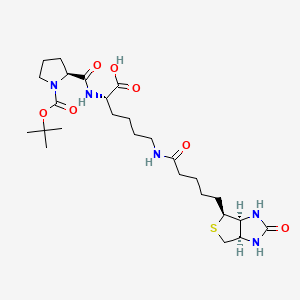
![(2S)-1-[(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B561832.png)


![N-[2-(Trimethylammonium)ethyl]maleimide Chloride](/img/structure/B561837.png)
